molecular formula C8H10ClNO B13654739 3-(Chloromethyl)-1,5-dimethylpyridin-2(1H)-one

3-(Chloromethyl)-1,5-dimethylpyridin-2(1H)-one

Cat. No.: B13654739
M. Wt: 171.62 g/mol
InChI Key: OSIBWQLCRVISFP-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-1,5-dimethylpyridin-2(1H)-one is a chemical compound belonging to the pyridine family Pyridine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and material sciences

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)-1,5-dimethylpyridin-2(1H)-one typically involves the chloromethylation of 1,5-dimethylpyridin-2(1H)-one. This reaction can be carried out using chloromethylating agents such as chloromethyl methyl ether or paraformaldehyde in the presence of a Lewis acid catalyst like zinc chloride. The reaction is usually conducted under reflux conditions to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production process.

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)-1,5-dimethylpyridin-2(1H)-one undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can yield the corresponding methylpyridine derivatives using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed

    Nucleophilic Substitution: Substituted pyridine derivatives depending on the nucleophile used.

    Oxidation: Pyridine N-oxides.

    Reduction: Methylpyridine derivatives.

Scientific Research Applications

3-(Chloromethyl)-1,5-dimethylpyridin-2(1H)-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex pyridine derivatives.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the synthesis of compounds with antimicrobial or anticancer properties.

    Industry: Utilized in the production of agrochemicals and as a precursor in material science applications.

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-1,5-dimethylpyridin-2(1H)-one largely depends on its application. In biological systems, it may act by interacting with specific molecular targets such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, leading to potential biological effects. The exact pathways and targets would vary based on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Chloromethyl)pyridine
  • 1,5-Dimethylpyridin-2(1H)-one
  • 3-(Chloromethyl)-1-methylpyridin-2(1H)-one

Uniqueness

3-(Chloromethyl)-1,5-dimethylpyridin-2(1H)-one is unique due to the presence of both chloromethyl and dimethyl groups on the pyridine ring. This combination of functional groups imparts distinct reactivity and potential applications compared to its analogs. The chloromethyl group provides a site for nucleophilic substitution, while the dimethyl groups can influence the compound’s electronic properties and steric profile.

Properties

Molecular Formula

C8H10ClNO

Molecular Weight

171.62 g/mol

IUPAC Name

3-(chloromethyl)-1,5-dimethylpyridin-2-one

InChI

InChI=1S/C8H10ClNO/c1-6-3-7(4-9)8(11)10(2)5-6/h3,5H,4H2,1-2H3

InChI Key

OSIBWQLCRVISFP-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C(=O)C(=C1)CCl)C

Origin of Product

United States

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